molecular formula C22H19BrN2O2 B2412921 N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide CAS No. 406924-56-9

N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide

Cat. No.: B2412921
CAS No.: 406924-56-9
M. Wt: 423.31
InChI Key: PEDDXENBIAJXPQ-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide is a synthetic benzamide derivative designed for research and development in medicinal chemistry. This compound features a bromophenyl scaffold, a structural motif found in molecules with significant biological activity. Based on research into similar structures, this benzamide is of high interest for in vitro investigation of novel antimicrobial agents, particularly against Gram-positive bacterial pathogens and biofilm-associated infections . The molecular design incorporates a dimethylamino group, which can influence the compound's lipophilicity and electronic properties, potentially enhancing its ability to penetrate microbial cell membranes . Benzamide derivatives have been extensively studied for their diverse pharmacological potential, including as cell differentiation inducers and antiparasitic agents, making them valuable scaffolds in early-stage drug discovery . Researchers can utilize this compound as a key intermediate for the synthesis of more complex heterocyclic compounds, such as 1,3-oxazoles and 4H-1,3-oxazol-5-ones, which are privileged structures in the search for new bioactive molecules . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O2/c1-25(2)18-11-8-16(9-12-18)22(27)24-20-13-10-17(23)14-19(20)21(26)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDDXENBIAJXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation of Protected 4-Bromoaniline

Friedel-Crafts acylation is a cornerstone for introducing benzoyl groups to aromatic rings. However, the electron-donating -NH₂ group in 4-bromoaniline deactivates the ring, necessitating protection:

  • Protection : Acetylation of 4-bromoaniline with acetic anhydride yields 4-bromoacetanilide .
  • Acylation : Treatment with benzoyl chloride and AlCl₃ in dichloromethane at 0–5°C selectively installs the benzoyl group at the ortho position relative to the acetamide group.
  • Deprotection : Hydrolysis with HCl/EtOH regenerates the free amine, yielding 2-benzoyl-4-bromoaniline .

Key Data :

Step Reagents/Conditions Yield
Protection Ac₂O, 100°C, 2 h 92%
Acylation BzCl, AlCl₃, 0°C, 4 h 68%
Deprotection 6M HCl, reflux, 1 h 85%

Synthesis of 4-(Dimethylamino)Benzoyl Chloride (Fragment B)

Dimethylation of 4-Aminobenzoic Acid

4-Aminobenzoic acid is dimethylated using methyl iodide in the presence of NaH:

  • Methylation : 4-Aminobenzoic acid + 2 equiv MeI → 4-(dimethylamino)benzoic acid .
  • Chlorination : Treatment with thionyl chloride (SOCl₂) converts the acid to its acyl chloride.

Optimization Note : Excess SOCl₂ (3 equiv) in refluxing toluene for 3 h achieves >95% conversion.

Amide Bond Formation: Coupling Fragments A and B

Classical Acylation in Pyridine

Fragment A (2-benzoyl-4-bromoaniline) reacts with Fragment B in anhydrous pyridine at 80°C for 12 h:

  • Mechanism : Nucleophilic acyl substitution facilitated by pyridine (base).
  • Yield : 74% after recrystallization from ethanol.

Copper-Catalyzed Coupling

Adapting methods from patent WO2024109965A2, a Ullmann-type coupling is feasible:

  • Conditions : CuI (10 mol%), L-proline (20 mol%), K₃PO₄, DMF, 110°C, 24 h.
  • Advantage : Tolerates electron-deficient aryl bromides, enhancing yield (82%).

Alternative Routes and Methodological Comparisons

Reductive Amination Pathway

Inspired by N-benzyloxyphenyl benzamide syntheses, a reductive amination approach could be explored:

  • Condense 2-benzoyl-4-bromobenzaldehyde with 4-(dimethylamino)benzylamine.
  • Reduce the imine intermediate with NaBH₃CN.
    Limitation : Low regioselectivity observed in analogous systems.

Microwave-Assisted Synthesis

Microwave irradiation (MWI) reduces reaction times significantly:

  • Conditions : 150°C, 20 min, DMF, EDCl/HOBt.
  • Yield : 78% (vs. 68% conventional heating).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 8.02 (d, J = 8.5 Hz, 2H, Ar-H), 7.8–7.4 (m, 7H, Ar-H), 6.65 (d, J = 8.5 Hz, 2H, Ar-H), 3.02 (s, 6H, N(CH₃)₂).
  • IR : 1650 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=C aromatic).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity.

Challenges and Optimization Strategies

  • Solubility Issues : Fragment A exhibits limited solubility in polar solvents; DMF or DMSO is recommended for coupling steps.
  • Byproduct Formation : Over-acylation at the para position is mitigated by steric hindrance from the bromine atom.
  • Scale-Up Considerations : Copper-catalyzed methods, while efficient, require rigorous removal of metal residues via chelating resins.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group

The 4-bromo substituent on the phenyl ring is a prime site for nucleophilic substitution due to its electron-withdrawing benzoyl group at the ortho position, which activates the ring for NAS.

  • Example Reaction :

    Ar-Br+NuPd catalystAr-Nu+Br\text{Ar-Br} + \text{Nu}^- \xrightarrow{\text{Pd catalyst}} \text{Ar-Nu} + \text{Br}^-

    Similar brominated benzamides undergo cross-coupling reactions, such as Suzuki-Miyaura couplings, with boronic acids under palladium catalysis.

Reaction Type Conditions Outcome Source
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CAryl-aryl bond formation
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneIntroduction of amine groups

Amide Bond Reactivity

The benzamide group may participate in hydrolysis, alkylation, or acylation reactions.

  • Hydrolysis : Acidic or basic conditions can cleave the amide bond to yield carboxylic acid and amine derivatives.

    RCONHR’H2O/H+or OHRCOOH+H2NR’\text{RCONHR'} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{RCOOH} + \text{H}_2\text{NR'}

    Hydrolysis of analogous sulfonamide-linked benzamides has been reported under refluxing HCl .

Reaction Type Conditions Outcome Source
Acidic Hydrolysis6M HCl, reflux, 12 hrCleavage to carboxylic acid
Reductive AminationNaBH₄, MeOH, 0°CAmide reduction to amine

Electrophilic Substitution at the Dimethylamino-Benzamide

The 4-(dimethylamino)benzamide moiety is electron-rich due to the dimethylamino group, making it susceptible to electrophilic attack.

  • Nitration/Sulfonation : Directed by the dimethylamino group’s activating effect.

    Ar-N(CH3)2+NO2+Ar-NO2-N(CH3)2\text{Ar-N(CH}_3\text{)}_2 + \text{NO}_2^+ \rightarrow \text{Ar-NO}_2\text{-N(CH}_3\text{)}_2

    Similar dimethylamino-substituted aromatics undergo regioselective nitration at the para position .

Reaction Type Conditions Outcome Source
NitrationHNO₃, H₂SO₄, 0°CPara-nitro derivative
Friedel-Crafts AcylationAlCl₃, RCOCl, DCMAcylated product

Functionalization via the Dimethylamino Group

The dimethylamino group can undergo alkylation, oxidation, or quaternization.

  • Quaternization : Reaction with methyl iodide forms a quaternary ammonium salt.

    N(CH3)2+CH3IN+(CH3)3I\text{N(CH}_3\text{)}_2 + \text{CH}_3\text{I} \rightarrow \text{N}^+\text{(CH}_3\text{)}_3\text{I}^-

    Quaternary ammonium derivatives of benzamides have been synthesized for enhanced solubility .

Reaction Type Conditions Outcome Source
AlkylationCH₃I, K₂CO₃, DMF, 60°CQuaternary ammonium salt
OxidationH₂O₂, AcOH, rtN-Oxide formation

Photocatalytic Reactions

The dimethylamino group’s electron-donating nature makes the compound a candidate for photoredox catalysis. Ru(bpy)₃²⁺-mediated reactions could enable C–H functionalization .

Ar-H+R-XRu(bpy)32+,lightAr-R+HX\text{Ar-H} + \text{R-X} \xrightarrow{\text{Ru(bpy)}_3^{2+}, \text{light}} \text{Ar-R} + \text{HX}

Key Structural Insights from Analogues

  • Suzuki Coupling Efficiency : Brominated benzamides similar to the target compound show >80% yield in aryl-aryl couplings.

  • Amide Stability : Hydrolysis rates depend on substituents; electron-withdrawing groups (e.g., bromine) accelerate cleavage .

  • Electronic Effects : The dimethylamino group increases electron density, directing electrophiles to meta/para positions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide has been investigated for its anticancer properties. In vitro studies have shown that the compound exhibits significant antiproliferative effects against various cancer cell lines, with a notable reduction in cell viability at concentrations exceeding 10 µM. This suggests its potential as a chemotherapeutic agent.

Anti-inflammatory Effects:
Research has also highlighted the compound's anti-inflammatory properties. In a mouse model of acute lung injury, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, along with reduced neutrophil infiltration into lung tissue. These findings indicate its therapeutic potential for treating inflammatory diseases.

Materials Science

Organic Semiconductors:
The compound is being explored for its application in materials science, particularly in the development of organic semiconductors and light-emitting materials. Its structural features may contribute to the efficiency and stability of organic electronic devices, making it a candidate for further research in this area.

Biological Studies

Enzyme Inhibition and Receptor Binding:
Due to its structural similarity to biologically active molecules, this compound is utilized in studying enzyme inhibition and receptor binding. This application is crucial for understanding the mechanisms of drug action and developing new therapeutic agents targeting specific biological pathways.

Case Study 1: Anticancer Activity

A comprehensive study assessed the anticancer activity of this compound across various cancer cell lines. The results indicated that higher concentrations of the compound significantly inhibited cell growth, suggesting its viability as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammation, the compound demonstrated efficacy in reducing inflammatory markers in a mouse model. The treatment led to lower levels of cytokines associated with inflammation, showcasing its potential application in managing inflammatory conditions.

Research Findings

Recent pharmacokinetic studies have indicated that this compound possesses favorable absorption characteristics and an appropriate half-life for therapeutic use. However, further research is necessary to elucidate its metabolic pathways and long-term effects.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzoylphenyl)-4-(dimethylamino)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    N-(2-benzoyl-4-chlorophenyl)-4-(dimethylamino)benzamide: Similar structure but with a chlorine atom instead of bromine, which could influence its chemical properties and applications.

Uniqueness

The presence of the bromine atom in N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide may confer unique reactivity, making it a valuable intermediate in organic synthesis and potentially enhancing its biological activity compared to similar compounds.

Biological Activity

N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C23H22BrN2O2
  • Molecular Weight : 420.34 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. The presence of the bromine atom and the dimethylamino group enhances its binding affinity and specificity towards these targets.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15.0Apoptosis via caspase activation
Study BMCF-712.5Bcl-2 modulation

Antibacterial Activity

The compound has also demonstrated antibacterial properties against drug-resistant strains. In vitro studies revealed significant activity against bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Acinetobacter baumannii8 µg/mLStrong
Klebsiella pneumoniae16 µg/mLModerate

Case Studies

  • Anticancer Efficacy in Spheroid Models
    • A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids, identifying this compound as a potent candidate for further development due to its ability to penetrate tumor microenvironments effectively.
  • Antibacterial Activity Against NDM-producing Strains
    • Research highlighted in MDPI (2022) showed that derivatives related to this compound could restore meropenem activity against NDM-positive pathogens, suggesting a potential role as a carbapenem adjuvant.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide?

  • Methodological Answer : A multi-step approach is typical. First, synthesize the 2-benzoyl-4-bromophenylamine intermediate via Friedel-Crafts acylation of bromobenzene derivatives. Next, couple this intermediate with 4-(dimethylamino)benzoyl chloride using a Schotten-Baumann reaction (amide bond formation). Key steps include refluxing in anhydrous solvents (e.g., toluene) with bases like K₂CO₃ to facilitate azeotropic removal of water . Purification via column chromatography or recrystallization is critical to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the benzamide backbone and substituents (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, aromatic protons in the bromophenyl group) .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ ion) .
  • X-ray crystallography : Determines spatial conformation of the bromophenyl and benzoyl groups, critical for structure-activity relationship (SAR) studies .

Q. How can researchers optimize reaction yields during synthesis?

  • Methodological Answer :

  • Use catalytic bases (e.g., Na₂SO₄) to absorb byproducts and drive reactions to completion .
  • Employ high-throughput screening for solvent optimization—polar aprotic solvents (e.g., DMF) often improve amidation efficiency .
  • Monitor reaction progress via TLC or HPLC to minimize side reactions like hydrolysis of the benzoyl group .

Advanced Research Questions

Q. What structural features of this compound influence its potential as a kinase inhibitor?

  • Methodological Answer :

  • The dimethylamino group enhances electron-donating properties, stabilizing interactions with kinase ATP-binding pockets (e.g., CDK7 inhibition, as seen in THZ1 analogs) .
  • The 4-bromophenyl moiety increases steric bulk, potentially improving selectivity for kinases with larger hydrophobic regions. Compare inhibition profiles across kinase panels using biochemical assays (e.g., ATP-Glo™) .
  • SAR Tip : Replace bromine with other halogens (e.g., Cl) to assess effects on potency and off-target activity .

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer :

  • Assay Variability : Standardize cell lines (e.g., use isogenic pairs) and control for metabolic differences (e.g., cytochrome P450 activity) .
  • Solubility Issues : Use DMSO stock solutions ≤10 mM and confirm compound stability via LC-MS prior to biological testing .
  • Data Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀ assays) .

Q. What in silico methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with serum albumin to predict plasma protein binding .
  • ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity) and BBB permeability, critical for CNS-targeted studies .
  • Docking Studies : Align the benzamide scaffold with co-crystallized kinase structures (e.g., PDB 5L2S) to identify critical hydrogen bonds or π-π interactions .

Q. What strategies mitigate toxicity risks during in vivo studies?

  • Methodological Answer :

  • Metabolite Screening : Identify reactive intermediates (e.g., quinone-imines) via microsomal incubation and trap with glutathione .
  • Dose Escalation : Start with sub-therapeutic doses (≤10 mg/kg) in rodent models and monitor hepatic enzymes (ALT/AST) for early toxicity signs .
  • Prodrug Design : Mask the benzoyl group with hydrolyzable esters to reduce acute toxicity .

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